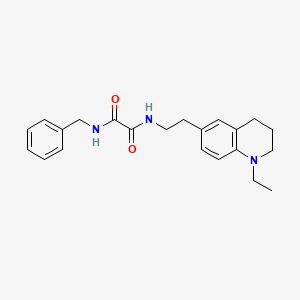

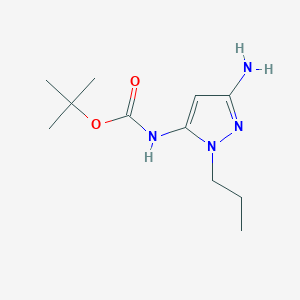

N1-benzyl-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . The presence of the nitrogen atoms might also allow for reactions involving the formation or breaking of nitrogen-containing groups.Wissenschaftliche Forschungsanwendungen

Alkaloid Derivatives and Biochemical Basis for Addiction

Alcohol and certain amines can facilitate the production of benzyltetrahydroisoquinoline alkaloids, such as tetrahydropapaveroline, which may have implications in understanding the biochemical basis of alcohol addiction. These compounds are formed through the competitive inhibition of aldehyde dehydrogenase by acetaldehyde, a primary metabolite of alcohol, indicating a potential pharmacological interest due to the brain's limited capacity to oxidize aldehydes (VirginiaE., M. MichaelJ., 1970).

Synthesis and Characterization for Antimicrobial Applications

The synthesis and characterization of new quinazolines, which share structural similarities with tetrahydroquinoline derivatives, have demonstrated potential antimicrobial properties. These compounds have been screened for antibacterial and antifungal activities against various pathogens, showcasing their potential as antimicrobial agents (Desai, N., Shihora, P. N., Moradia, D., 2007).

Ocular Hypotensive Action

Tetrahydroquinoline analogs have been synthesized and tested for their ocular hypotensive action, indicating their potential use in treating conditions like glaucoma. The study found that specific derivatives reduced intraocular pressure significantly, with the active compound showing high solubility and expected ease of penetration through the corneal epithelium (Pamulapati, Chandrasena R., Schoenwald, R., 2011).

Antitumor Activity

Several studies have explored the antitumor activities of quinazoline and tetrahydroisoquinoline derivatives. These compounds have been synthesized and evaluated for their in vitro antitumor activity, showing promising results against various cancer cell lines. The research highlights the potential of these derivatives in developing new anticancer drugs (Al-Suwaidan, Ibrahim A. et al., 2016).

Organic Synthesis and Chemical Reactivity

Research into the reactivity and synthesis of related compounds has led to the development of new methodologies for constructing complex molecules, including those with tetrahydroquinoline cores. These studies provide insights into the versatility of these compounds in organic synthesis, offering pathways to synthesize biologically relevant molecules (Ruiz-Olalla, Andrea et al., 2015).

Eigenschaften

IUPAC Name |

N'-benzyl-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-2-25-14-6-9-19-15-17(10-11-20(19)25)12-13-23-21(26)22(27)24-16-18-7-4-3-5-8-18/h3-5,7-8,10-11,15H,2,6,9,12-14,16H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESNYJXLOJNESZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473910.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2473915.png)

![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2473916.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide](/img/structure/B2473917.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2473918.png)

![3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2473922.png)

![4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2473926.png)

![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2473931.png)